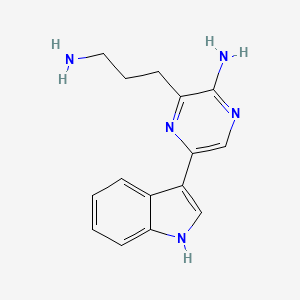

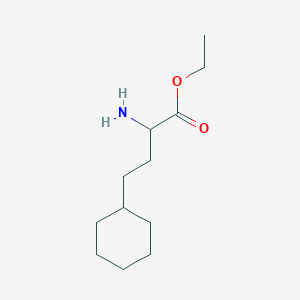

(Cyclohex-3-en-1-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine

Vue d'ensemble

Description

“(Cyclohex-3-en-1-ylmethyl)(tetrahydrofuran-2-ylmethyl)amine” is an important molecule that has gained significant attention in recent years. It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

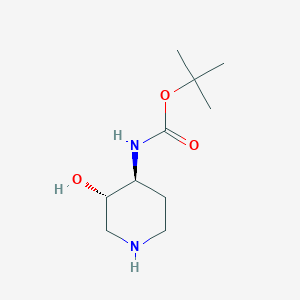

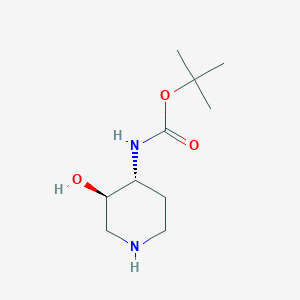

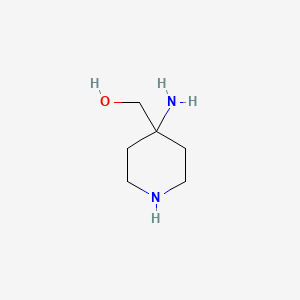

The molecular structure of “this compound” is complex, involving a cyclohexene ring and a tetrahydrofuran ring connected by amine linkages . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Amines, such as “this compound”, are known to participate in a variety of chemical reactions . They can act as bases, forming salts when reacting with acids. They can also undergo reactions with other functional groups, such as aldehydes and ketones, to form imines and enamines .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure and functional groups . As an amine, it would be expected to have basic properties. Its solubility would depend on the balance of polar (amine) and nonpolar (cyclohexene and tetrahydrofuran) components in its structure .Applications De Recherche Scientifique

Chemical Synthesis and Applications

- Tetrahydrofur-2-ylmethyl radicals, related to the chemical structure of interest, have been stereoselectively generated in aerobic cobalt(II)-catalyzed oxidations. These intermediates were trapped with various compounds, leading to functionalized tetrahydrofurans useful in synthesis (Schuch et al., 2009).

- Research involving iron(III) complexes with tetradentate tripodal ligands, including structures similar to our compound of interest, indicated their use in mimicking the function of certain enzymes and exploring their electrochemical properties (Viswanathan et al., 1998).

- Lanthanide amides, including analogs of the compound , have been synthesized and used as efficient catalysts in the addition of amines to carbodiimides, highlighting their potential in facilitating chemical transformations (Cheng et al., 2015).

Material Science and Catalysis

- The compound has been used in the synthesis of various chiral bis(olefin)amine rhodium(I) complexes, which were tested in transfer hydrogenations, illustrating its potential in catalytic applications (Zweifel et al., 2009).

- Novel Cobalt(II) complexes containing N,N-di(2-picolyl)amine based ligands, related to the structure of our compound, have been synthesized and applied towards the polymerization of methyl methacrylate, demonstrating applications in polymer science (Ahn et al., 2016).

Pharmacology and Drug Design

- Rhenium tricarbonyl core complexes of modified nucleosides, which incorporate structures similar to the compound , have been studied, potentially offering insights into drug design and molecular imaging applications (Wei et al., 2005).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

1-cyclohex-3-en-1-yl-N-(oxolan-2-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-2,11-13H,3-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVIFZOAOZVZEEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNCC2CCC=CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)vinyl]-2-pyrimidinamine](/img/structure/B3151890.png)

![Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)-](/img/structure/B3151932.png)

![1H-Isoindole-1,3(2H)-dione, 2-[[(5S)-3-(3-fluoro-4-iodophenyl)-2-oxo-5-oxazolidinyl]methyl]-](/img/structure/B3151955.png)

![Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide](/img/structure/B3151980.png)